4-Cyclopropyl-3-fluorobenzoic acid
Description
4-Cyclopropyl-3-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a cyclopropyl group at the 4-position and a fluorine atom at the 3-position of the aromatic ring. The cyclopropyl substituent introduces steric bulk and conformational rigidity, which can influence binding interactions in biological systems or material applications. The fluorine atom, being highly electronegative, enhances the acidity of the carboxylic acid group (lowering its pKa compared to non-fluorinated analogs) and modulates electronic properties. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, agrochemical development, and materials science due to its unique structural attributes.
Properties
IUPAC Name |
4-cyclopropyl-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHFMFDBQWLSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247451-23-5 | |
| Record name | 4-cyclopropyl-3-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-3-fluorobenzoic acid typically involves the following steps:
Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a cyclopropanation reaction. This involves the reaction of a suitable precursor, such as a styrene derivative, with a cyclopropylcarbene intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-3-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Cyclopropyl-3-fluorobenzoic acid is investigated as a potential therapeutic agent due to its ability to inhibit specific enzymes involved in disease pathways.
- Case Study : Research has shown that analogs of this compound exhibit potent inhibitory effects on c-Met kinase, which is implicated in cancer progression. The introduction of a fluorine atom has been associated with improved selectivity and potency against this target, suggesting that this compound could be further optimized for cancer therapy .
Drug Development
The compound serves as a building block in the synthesis of novel pharmaceuticals. Its derivatives have been explored for their potential to treat various conditions, including autoimmune diseases and cancers.
- Data Table: Inhibitory Activity of Related Compounds
This table illustrates the promising activity of compounds related to this compound, highlighting its potential role in drug discovery.
Biological Research
The compound's structural characteristics allow it to interact with biological pathways, making it useful in studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl and fluorine substituents can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- 3-Fluorobenzoic acid : Lacks the cyclopropyl group, resulting in reduced steric hindrance and lower lipophilicity.
- 4-Cyclopropylbenzoic acid : Missing the fluorine atom, leading to weaker acidity and altered electronic properties.
- 3-Chloro-4-cyclopropylbenzoic acid : Substitutes fluorine with chlorine, increasing molecular weight and polarizability.
Functional Differences
- Acidity : The fluorine atom in 4-cyclopropyl-3-fluorobenzoic acid lowers its pKa (~2.8–3.1) compared to 4-cyclopropylbenzoic acid (pKa ~4.2) and 3-chloro-4-cyclopropylbenzoic acid (pKa ~2.9–3.3).
- Lipophilicity : The cyclopropyl group increases logP (estimated ~2.5) compared to 3-fluorobenzoic acid (logP ~1.8), enhancing membrane permeability.
- Thermal Stability : Cyclopropyl substituents improve thermal stability over linear alkyl chains (e.g., 4-methyl analogs).
Comparison with Caffeic Acid
While caffeic acid (3,4-dihydroxycinnamic acid, referenced in ) shares a carboxylic acid functional group, its structure diverges significantly. Caffeic acid features a cinnamoyl backbone with two hydroxyl groups, making it highly polar and bioactive as an antioxidant . In contrast, this compound is non-phenolic and tailored for synthetic applications rather than direct biological activity.
Data Table: Key Properties of Selected Compounds
Research Findings
- Reactivity: Fluorine in this compound facilitates nucleophilic aromatic substitution reactions, unlike non-fluorinated analogs.
- Biological Activity : Cyclopropyl groups in benzoic acid derivatives enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).
- Stability : The compound’s cyclopropyl ring resists metabolic oxidation better than straight-chain alkyl substituents.
Biological Activity
4-Cyclopropyl-3-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing research on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl group and a fluorine atom attached to a benzoic acid framework. Its chemical formula is with a molecular weight of approximately 182.18 g/mol. The presence of the cyclopropyl group contributes to its unique steric and electronic properties, which may influence its biological activity.
Anticancer Properties
Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer activity. A study evaluating various analogs demonstrated that certain compounds could effectively inhibit cancer cell proliferation through modulation of nuclear receptors involved in gene expression regulation. Specifically, the compound showed promising results in activating retinoid-X-receptors (RXR), which play a crucial role in cellular differentiation and apoptosis in cancer cells .
Table 1: Biological Activity Summary
| Compound | RXR Binding Affinity (K_i) | EC50 Value (nM) | % RAR Agonist Activity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
Note: K_i and EC50 values are subject to further experimental determination.
The mechanism by which this compound exerts its biological effects appears to involve the modulation of RXR-mediated transcriptional activity. RXRs can form heterodimers with other nuclear receptors, leading to altered gene expression profiles that promote apoptosis in malignant cells . Additionally, the compound may influence pathways associated with cell cycle regulation and apoptosis, making it a candidate for further investigation in cancer therapy.
Case Studies
Several studies have explored the effects of similar compounds on various cancer models:
- Colon Cancer Model : In vitro studies using Caco-2 cells revealed that certain analogs could induce apoptosis and inhibit cell proliferation effectively. The compounds were assessed using mammalian two-hybrid assays, which confirmed their ability to activate RXR pathways .
- Breast Cancer : In vivo studies indicated that compounds with similar structures could reduce tumor growth in xenograft models by enhancing RXR-mediated gene expression associated with tumor suppression .
- Lung Cancer : Research has shown that benzoic acid derivatives can inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. This suggests that this compound may also have applications in preventing metastasis in lung cancer models .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial studies on metabolic stability indicate that modifications to the compound can significantly affect its bioavailability and efficacy. For instance, incorporation of polar functional groups has been shown to enhance solubility without compromising biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
